(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid
Overview
Description
(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid typically involves the condensation of 4-(morpholin-4-yl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
For industrial-scale production, the process may involve:
Oxidation: Starting from 4-(morpholin-4-yl)benzyl alcohol, oxidation to 4-(morpholin-4-yl)benzaldehyde using an oxidizing agent like PCC (Pyridinium chlorochromate).
Condensation: The aldehyde is then condensed with malonic acid under basic conditions.
Decarboxylation: The intermediate product undergoes decarboxylation to yield the final compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- Morpholin-4-yl-acetic acid
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Uniqueness
(2E)-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid is unique due to its combination of a morpholine ring with a propenoic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)6-3-11-1-4-12(5-2-11)14-7-9-17-10-8-14/h1-6H,7-10H2,(H,15,16)/b6-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIOADUSEPAKPX-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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